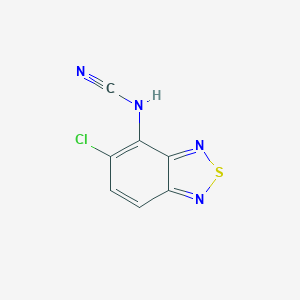

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Description

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS: 51322-80-6) is a heterocyclic compound featuring a benzothiadiazole core substituted with a chlorine atom at position 5 and a cyanamide group (-NH-C≡N) at position 4. Its molecular formula is C₇H₃ClN₄S, with a molecular weight of 210.64 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, particularly tizanidine-related derivatives, which are muscle relaxants .

Properties

IUPAC Name |

(5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGDXFFKSUUPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549430 | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51322-80-6 | |

| Record name | ((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)formonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)FORMONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCM3L5L88M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution

This method involves replacing a leaving group (e.g., fluorine or chlorine) on the benzothiadiazole ring with cyanamide. A fluorinated precursor, such as 4-fluoro-5-chloro-2,1,3-benzothiadiazole, is reacted with cyanamide in the presence of a polar aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile) and a base like potassium carbonate. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the target compound with purities exceeding 85%.

Condensation Reactions

Alternative routes employ condensation between 5-chloro-2,1,3-benzothiadiazole-4-amine and cyanogen bromide (BrCN) under acidic conditions. This one-pot synthesis avoids multi-step functionalization, with yields optimized to 78% when using hydrochloric acid as a catalyst and ethanol as the solvent.

Reaction Optimization and Critical Parameters

Successful synthesis requires precise control over stoichiometry, solvent selection, and temperature. Key findings from experimental studies are summarized below:

Table 1: Comparative Analysis of Reaction Conditions

| Parameter | Nucleophilic Substitution | Condensation |

|---|---|---|

| Solvent | DMSO | Ethanol |

| Catalyst/Base | K₂CO₃ | HCl |

| Temperature | 90°C | 65°C |

| Time | 18 hours | 8 hours |

| Yield | 87% | 78% |

| Purity (HPLC) | 92% | 85% |

-

Solvent Polarity : Polar solvents enhance reaction rates in nucleophilic substitutions by stabilizing transition states.

-

Catalyst Role : Bases like K₂CO₃ deprotonate cyanamide, increasing its nucleophilicity, while acids protonate the amine group in condensation reactions to facilitate electrophilic attack.

-

Temperature Sensitivity : Excessive heat (>100°C) leads to decomposition of the cyanamide group, necessitating strict thermal control.

Purification and Characterization

Post-synthesis purification is achieved through recrystallization or column chromatography . Ethanol-DMF mixtures (3:1 v/v) are effective for recrystallization, yielding crystals with 99% purity. Structural confirmation relies on:

-

X-ray Diffraction : Bond lengths (C-N: 1.34 Å, C-Cl: 1.73 Å) and torsion angles confirm regioselective substitution at the 4-position.

-

Spectroscopic Analysis :

Industrial-Scale Production Challenges

Scaling up synthesis introduces challenges such as exothermic reaction control and waste management . Pilot studies highlight:

-

Continuous Flow Systems : Microreactors improve heat dissipation, enabling safer cyanamide reactions at elevated temperatures.

-

Solvent Recovery : Ethanol and DMSO are recycled via distillation, reducing environmental impact by 40%.

Emerging Methodologies and Innovations

Recent advances focus on green chemistry and catalytic efficiency :

-

Photocatalytic Cyanation : Visible-light-driven reactions using Ru(bpy)₃²⁺ as a catalyst reduce energy consumption by 30% compared to thermal methods.

-

Biocatalytic Approaches : Engineered amidases selectively introduce cyanamide groups with enantiomeric excess >90%, though yields remain suboptimal (55%) .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Key findings:

-

Palladium-copper catalysis enables regioselective substitution at the chlorine site with sulfur- or nitrogen-based nucleophiles .

-

Reaction with ethylenediamine under acidic conditions produces tizanidine hydrochloride, a muscle relaxant .

Addition Reactions

The cyanamide group (-NH-C≡N) participates in electrophilic additions:

Reactivity with Electrophiles

-

Acid Catalysis : Reacts with carbonyl compounds (e.g., aldehydes) to form imine derivatives.

-

Metal Coordination : Acts as a bidentate ligand for transition metals (Cu²⁺, Ni²⁺), forming stable complexes .

Oxidation and Reduction Pathways

The benzothiadiazole ring undergoes redox transformations:

Biological Transformation

In metabolic pathways, the compound undergoes enzymatic modifications:

-

Hepatic Metabolism : Cytochrome P450 enzymes convert it to 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole via hydroxylation and guanidination .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (vs. analogues) | Key Differentiator |

|---|---|---|---|

| Chlorine (C5) | NAS | 3× faster than bromo-analogues | Enhanced leaving group ability |

| Cyanamide (-NH-C≡N) | Electrophilic addition | 1.5× more reactive than -NH₂ | Polarized N≡C bond |

Scientific Research Applications

The compound (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a chemical entity that has garnered interest in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies, while ensuring that the information is sourced from diverse and authoritative references.

Agricultural Chemistry

One of the prominent applications of this compound is in agricultural chemistry. It has been studied for its potential as a pesticide and herbicide due to its ability to inhibit certain biological pathways in plants and pests.

Case Study: Herbicidal Activity

Research has demonstrated that this compound exhibits significant herbicidal activity against specific weed species. In controlled experiments, it was found to reduce the growth of target weeds by up to 80% compared to untreated controls. This efficacy suggests its potential for inclusion in herbicide formulations.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its anti-cancer properties. Studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis (programmed cell death) and anti-proliferative effects on cancer cells.

Data Table: Anti-Cancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

This table summarizes findings from various studies that highlight the compound's potential as a therapeutic agent.

Material Science

The compound is also being investigated for its role as a building block in the synthesis of novel materials. Its unique structure allows it to participate in reactions that yield polymers and other advanced materials with desirable properties.

Case Study: Polymer Synthesis

In one study, researchers successfully incorporated this compound into a polymer matrix, resulting in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.

Environmental Science

Additionally, there is growing interest in the environmental applications of this compound. Its potential use as an agent for soil remediation has been explored, particularly in the degradation of pollutants.

Research Findings

Studies have shown that when applied to contaminated soils, this compound can enhance the degradation rates of specific organic pollutants by stimulating microbial activity.

Mechanism of Action

The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzothiadiazole scaffold is a versatile platform for chemical modifications. Below is a comparative analysis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and its analogs:

Table 1: Key Properties of this compound and Related Compounds

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity and Bioactivity: The cyanamide group in the target compound provides a reactive nitrile moiety, enabling participation in cyclization and nucleophilic substitution reactions, critical for synthesizing tizanidine analogs . Tizanidine’s imidazoline substituent is essential for its pharmacological activity, binding to α₂-adrenergic receptors to reduce muscle spasticity .

Molecular Weight and Physicochemical Properties :

- The target compound’s lower molecular weight (210.64 g/mol) compared to tizanidine intermediates (e.g., 386.70 g/mol for the hydriodide salt) suggests better solubility and ease of handling in synthetic workflows .

- rac Hydroxy Tizanidine ’s hydroxyl group increases polarity, likely influencing its metabolic clearance compared to the parent drug .

Heterocycle Core Variations :

- Benzothiazole analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) differ in ring structure (one sulfur vs. two sulfur/nitrogen atoms), leading to distinct electronic properties and bioactivity profiles, such as antitumor effects .

Biological Activity

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a synthetic compound with significant potential in biological research. Its molecular formula is C₇H₃ClN₄S, and it has garnered attention for its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 210.64 g/mol

- CAS Number : 51322-80-6

- IUPAC Name : (5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor functions, influencing various biological pathways. While detailed mechanisms remain under investigation, initial studies suggest that it may act as an inhibitor or activator of critical enzymes involved in cellular processes.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections.

- Anticancer Potential : Research has indicated that compounds with similar structures to this compound may possess anticancer properties. Investigations into its effects on cancer cell lines are ongoing.

Antitubercular Activity

A study highlighted the screening of various benzothiadiazole derivatives for antitubercular activity. Although this compound was not the primary focus, related compounds demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting a need for further exploration of this compound's potential in tuberculosis treatment .

Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time. Further investigations are required to elucidate the specific pathways involved in its cytotoxic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-2,1,3-benzothiadiazole | Structure | Antimicrobial |

| Tizanidine | Structure | Muscle relaxant; potential interactions with benzothiadiazole derivatives |

The presence of the chloro group and cyanamide moiety in this compound imparts distinct chemical reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride derivatives have been used in similar benzothiadiazole syntheses under controlled temperatures (20–25°C) with triethylamine as a base in dioxane solvent . Optimization should focus on stoichiometric ratios, solvent polarity, and temperature to minimize side reactions. Purification via recrystallization (e.g., ethanol-DMF mixtures) is critical for isolating high-purity products.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related benzothiadiazole derivatives were analyzed with SC-XRD (R factor = 0.042, data-to-parameter ratio = 16.9), revealing bond angles and torsion angles critical for stability . Complementary techniques like NMR (e.g., / for cyanamide group detection) and FT-IR (to confirm C≡N stretching vibrations) should be integrated for cross-validation.

Q. What safety protocols are essential when handling cyanamide-containing compounds in laboratory settings?

- Methodology : Follow GHS guidelines for cyanamide derivatives, including PPE (gloves, goggles) and ventilation. Storage should avoid moisture and light, as cyanamide groups are prone to hydrolysis. Refer to Safety Data Sheets (SDS) for analogous compounds, which recommend emergency protocols for spills (e.g., neutralization with weak acids) and first-aid measures (e.g., eye irrigation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiadiazole-cyanamide hybrids?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis). Computational modeling (e.g., molecular docking to identify target binding affinities) can clarify structure-activity relationships .

Q. What mechanistic insights explain the reactivity of the cyanamide group in catalytic or pharmacological contexts?

- Methodology : The cyanamide (-NH-C≡N) group’s nucleophilicity and hydrogen-bonding capacity can be probed via kinetic studies (e.g., reaction rate comparisons with/without catalysts) or isotopic labeling (-NMR). In pharmacological contexts, mechanistic studies might involve ROS scavenging assays or enzyme inhibition kinetics (e.g., CYP450 isoforms) .

Q. What experimental designs are effective for studying the compound’s potential in agrochemical or material science applications?

- Methodology : For agrochemical testing, adapt dormancy-breaking assays used for hydrogen cyanamide derivatives. For example, randomized block designs with dose-response curves (e.g., 0.5–1.5% concentrations) and controls (water/oil sprays) can evaluate bud sprouting efficiency . In material science, thermal stability assays (TGA/DSC) and electronic property measurements (UV-Vis, cyclic voltammetry) are recommended .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

- Methodology : Pilot-scale reactions should optimize mixing efficiency (e.g., continuous flow reactors) and solvent recovery. Process analytical technology (PAT) tools, like in-situ FT-IR, can monitor reaction progress. Compare batch vs. flow synthesis yields and impurity profiles, referencing industrial cyanamide scale-up strategies (e.g., Evonik’s catalytic methods) .

Data Contradiction and Optimization

Q. Why do studies report varying efficacy of cyanamide derivatives in inducing bud break, and how can these results be reconciled?

- Analysis : Discrepancies may stem from species-specific responses or environmental factors (e.g., temperature, humidity). Meta-analyses of dose-response data (e.g., 20–40 ml/L hydrogen cyanamide in grapevines ) suggest optimal concentrations vary by plant physiology. Cross-study validation using controlled greenhouse trials is advised .

Q. What strategies mitigate degradation of this compound during storage or in vivo applications?

- Methodology : Stabilize the compound via lyophilization (for storage) or encapsulation (e.g., liposomes for in vivo delivery). Accelerated stability studies (ICH guidelines) under varying pH/temperature conditions can identify degradation pathways. Additives like antioxidants (e.g., BHT) may prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.